Cas no 16728-03-3 (1-(4-methoxyphenyl)cyclopropylmethanol)

1-(4-Methoxyphenyl)cyclopropylmethanol is a cyclopropane-substituted aromatic alcohol characterized by the presence of a methoxy group at the para position of the phenyl ring. This compound is of interest in synthetic organic chemistry due to its rigid cyclopropyl framework and functional versatility, serving as a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The methoxy group enhances electron density, influencing reactivity in electrophilic substitutions or cross-coupling reactions. The hydroxymethyl moiety provides a handle for further derivatization, enabling transformations such as oxidation, esterification, or nucleophilic substitution. Its structural features make it useful in stereoselective synthesis and as a building block for complex molecular architectures.
1-(4-methoxyphenyl)cyclopropylmethanol structure
16728-03-3 structure
Product Name:1-(4-methoxyphenyl)cyclopropylmethanol
CAS No:16728-03-3
MF:C11H14O2
MW:178.227663516998
CID:2781308
PubChem ID:18516144
Update Time:2025-08-05

1-(4-methoxyphenyl)cyclopropylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxyphenyl)cyclopropylmethanol
    • DTXSID90594327
    • AB39509
    • EN300-1851288
    • SCHEMBL985496
    • DB-122830
    • Cyclopropanemethanol, 1-(4-methoxyphenyl)-
    • (1-(4-Methoxyphenyl)cyclopropyl)methanol
    • F84287
    • [1-(4-METHOXY-PHENYL)-CYCLOPROPYL]-METHANOL
    • AKOS006286803
    • 16728-03-3
    • DRIOCJAMPBWZQM-UHFFFAOYSA-N
    • MDL: MFCD07374456
    • Inchi: 1S/C11H14O2/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3
    • InChI Key: DRIOCJAMPBWZQM-UHFFFAOYSA-N
    • SMILES: OCC1(C2C=CC(=CC=2)OC)CC1

Computed Properties

  • Exact Mass: 178.099379685g/mol
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5Ų

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Additional information on 1-(4-methoxyphenyl)cyclopropylmethanol

Professional Introduction to Compound with CAS No. 16728-03-3 and Product Name: 1-(4-methoxyphenyl)cyclopropylmethanol

The compound with the CAS number 16728-03-3 and the product name 1-(4-methoxyphenyl)cyclopropylmethanol represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, featuring a unique structural motif that combines a cyclopropyl group with a phenolic moiety substituted with a methoxy group, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The structural features of this molecule contribute to its distinctive chemical properties, making it a valuable candidate for further exploration in synthetic chemistry and medicinal chemistry.

In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds that incorporate cyclopropyl rings into their molecular frameworks. The cyclopropyl group, characterized by its high ring strain and electronic properties, can significantly influence the bioactivity and pharmacokinetic behavior of a molecule. Specifically, the presence of a cyclopropylmethyl moiety in 1-(4-methoxyphenyl)cyclopropylmethanol suggests potential interactions with biological targets that may not be achievable with linear or branched aliphatic substituents. This structural feature has been explored in various contexts, including the development of kinase inhibitors and other therapeutic agents where spatial constraints around the binding site are critical.

The phenolic part of the molecule, further modified by a methoxy group at the para position relative to the hydroxyl group, introduces additional layers of complexity. The methoxy group is known to enhance solubility and metabolic stability while also influencing electronic distribution across the aromatic ring. This combination of structural elements makes 1-(4-methoxyphenyl)cyclopropylmethanol an intriguing candidate for further investigation into its potential as an intermediate or lead compound in drug development pipelines.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has been instrumental in understanding the behavior of complex molecules like 1-(4-methoxyphenyl)cyclopropylmethanol. Molecular docking studies have suggested that this compound may exhibit binding affinity to certain protein targets, particularly those involved in inflammatory pathways and metabolic disorders. These computational findings have guided experimental efforts to synthesize analogs and derivatives with enhanced bioactivity.

In vitro studies have begun to elucidate the pharmacological profile of 1-(4-methoxyphenyl)cyclopropylmethanol, revealing potential therapeutic effects that warrant further exploration. Initial data indicate that this compound may possess anti-inflammatory properties by modulating key signaling pathways associated with immune responses. Additionally, its structural features suggest potential applications in addressing metabolic disorders by interacting with enzymes involved in lipid metabolism. These early findings underscore the importance of this compound as a scaffold for developing novel therapeutic agents.

The synthesis of 1-(4-methoxyphenyl)cyclopropylmethanol presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantiopurity. These synthetic approaches not only highlight the compound's structural complexity but also demonstrate the evolving capabilities of modern organic chemistry in constructing intricate molecular architectures.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market today are derived from natural products or inspired by their structures. The phenolic moiety present in 1-(4-methoxyphenyl)cyclopropylmethanol aligns with this trend, as phenolic compounds are well-documented for their diverse biological activities. The methoxy substitution further enhances these properties by modulating electronic effects and solubility characteristics. This alignment with natural product-inspired drug design principles makes 1-(4-methoxyphenyl)cyclopropylmethanol an attractive candidate for further development.

As research continues to uncover new biological targets and mechanisms underlying various diseases, compounds like 1-(4-methoxyphenyl)cyclopropylmethanol will play an increasingly important role in therapeutic innovation. The unique combination of structural features—cyclopropyl ring, phenolic hydroxyl group, and methoxy substitution—provides multiple opportunities for functionalization and optimization to develop highly effective therapeutic agents. Future studies will likely focus on expanding synthetic libraries based on this scaffold to identify more potent and selective bioactive molecules.

The growing emphasis on green chemistry principles has also influenced approaches to synthesizing compounds like 1-(4-methoxyphenyl)cyclopropylmethanol. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These initiatives not only align with environmental goals but also improve cost-efficiency and scalability for industrial applications.

In conclusion, 1-(4-methoxyphenyl)cyclopropylmethanol, identified by CAS number 16728-03-3, represents a promising area of research within chemical biology and pharmaceutical chemistry. Its unique structural features offer potential applications across multiple therapeutic domains, particularly those involving inflammatory responses and metabolic disorders. As computational methods advance alongside synthetic capabilities, compounds like this one will continue to serve as valuable scaffolds for developing next-generation therapeutics.

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